molecular formula C16H17Cl2NO B1424624 5-Chloro[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride CAS No. 1220032-94-9

5-Chloro[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride

Cat. No.: B1424624
CAS No.: 1220032-94-9
M. Wt: 310.2 g/mol
InChI Key: OLQXQLSZTRUCNQ-UHFFFAOYSA-N
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Description

5-Chloro[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride is a useful research compound. Its molecular formula is C16H17Cl2NO and its molecular weight is 310.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn2 pathway for 1° benzylic halides and an sn1 pathway for 2° and 3° benzylic halides . These reactions occur at the resonance-stabilized carbocation .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The Suzuki–Miyaura (SM) cross-coupling reaction is one such reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathways involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with its targets can lead to changes in these pathways and their downstream effects.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the difference in electronegativity . Additionally, the compound’s stability and reactivity can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.

Properties

IUPAC Name

3-(4-chloro-2-phenylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO.ClH/c17-13-6-7-16(19-14-8-9-18-11-14)15(10-13)12-4-2-1-3-5-12;/h1-7,10,14,18H,8-9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQXQLSZTRUCNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.